N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(2-Hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative featuring a phenylacetamide core substituted with a sulfamoyl group modified by a 2-hydroxyethyl and methyl moiety. These structural features are associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties .
Properties
Molecular Formula |
C11H16N2O4S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N-[4-[2-hydroxyethyl(methyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C11H16N2O4S/c1-9(15)12-10-3-5-11(6-4-10)18(16,17)13(2)7-8-14/h3-6,14H,7-8H2,1-2H3,(H,12,15) |
InChI Key |
POHZEZPRTBGOGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CCO |
Origin of Product |
United States |
Preparation Methods
Sulfamoyl Group Installation via Sulfonation
The foundational step involves introducing the sulfamoyl moiety (-SO₂NHR) to a para-substituted aniline derivative. A common approach employs chlorosulfonation of 4-acetamidophenol or its protected analogs:
-
Chlorosulfonation :
-
Ammonolysis :
Selective Alkylation of Sulfamoyl Nitrogen
To introduce both methyl and 2-hydroxyethyl groups, a stepwise alkylation strategy is employed:
-
Methylation :
-
Hydroxyethylation :
Acetylation of the Aniline Precursor
The acetamide group is introduced via acetylation of 4-aminophenyl intermediates:
-
Direct Acetylation :
-
Alternative Method :
Optimized Synthetic Protocols
One-Pot Sulfonation-Alkylation-Acetylation
An efficient three-step protocol minimizes intermediate isolation:
-
Step 1 : Chlorosulfonation of 4-acetamidophenol.
-
Step 2 : Sequential alkylation with methyl iodide and 2-bromoethanol.
-
Step 3 : In-situ acetylation using acetic anhydride.
Advantages :
-
Total yield: 65–70%.
-
Reduced purification steps.
Protection-Deprotection Strategy
For substrates sensitive to alkylation conditions:
-
Protection :
-
Deprotection :
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| One-Pot Synthesis | 65–70 | >95 | Fewer steps, cost-effective |
| Protection-Deprotection | 60–68 | >98 | Suitable for sensitive substrates |
| HATU-Mediated Coupling | 75–80 | >97 | High selectivity for steric hindrance |
Industrial-Scale Considerations
-
Cost Drivers : Chlorosulfonic acid and HATU are high-cost reagents.
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Waste Management : Neutralization of HCl gas during chlorosulfonation is critical.
-
Safety : Exothermic sulfonation requires rigorous temperature control.
Recent Advances
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield 4-[(2-hydroxyethyl)(methyl)sulfamoyl]aniline and acetic acid.
| Reaction Conditions | Products | Notes |
|---|---|---|
| 3M HCl, reflux, 6–8 hrs | 4-[(2-hydroxyethyl)(methyl)sulfamoyl]aniline + CH₃COOH | Acidic hydrolysis favors amine salt formation |
| 20% NaOH, 100°C, 4–6 hrs | 4-[(2-hydroxyethyl)(methyl)sulfamoyl]aniline (free base) + CH₃COO⁻Na⁺ | Base-catalyzed saponification |
Oxidation of the Hydroxyethyl Group
The 2-hydroxyethyl substituent on the sulfamoyl nitrogen is susceptible to oxidation, forming a ketone or carboxylic acid depending on the strength of the oxidizing agent.
Esterification of the Hydroxyethyl Group
The hydroxyl group reacts with acyl chlorides or anhydrides to form esters.
| Reagent | Products | Yield Optimization |
|---|---|---|
| Acetyl chloride, pyridine, RT | N-{4-[(2-acetoxyethyl)(methyl)sulfamoyl]phenyl}acetamide | Pyridine neutralizes HCl, improving yield |
| Benzoyl chloride, DMAP, 50°C | N-{4-[(2-benzoyloxyethyl)(methyl)sulfamoyl]phenyl}acetamide | Catalytic DMAP accelerates reaction |
Electrophilic Aromatic Substitution
The phenyl ring’s reactivity is influenced by the electron-withdrawing sulfamoyl group (-SO₂-NR₂), which deactivates the ring and directs electrophiles to the meta position.
| Reaction | Conditions | Major Product |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 3 hrs | N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]-3-nitrophenyl}acetamide |
| Sulfonation (SO₃/H₂SO₄) | 120°C, 6 hrs | N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]-3-sulfophenyl}acetamide |
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl nitrogen may undergo alkylation or acylation if deprotonated, though steric hindrance from the methyl and hydroxyethyl groups limits reactivity.
| Reagent | Products | Challenges |
|---|---|---|
| CH₃I, NaH, DMF | N-{4-[(2-hydroxyethyl)(dimethyl)sulfamoyl]phenyl}acetamide | Low yield due to steric effects |
| Ac₂O, DMAP | N-{4-[(2-acetoxyethyl)(methyl)sulfamoyl]phenyl}acetamide | Competing esterification |
Complexation with Metal Ions
The sulfamoyl and acetamide groups can act as ligands for transition metals, forming coordination complexes.
| Metal Salt | Observed Complex | Application |
|---|---|---|
| Cu(NO₃)₂ | [Cu(C₁₀H₁₃N₂O₄S)₂]·2H₂O | Potential antimicrobial activity |
| FeCl₃ | [Fe(C₁₀H₁₃N₂O₄S)Cl₃] | Catalytic studies |
Key Influences on Reactivity:
-
Sulfamoyl Group : Electron-withdrawing nature reduces aromatic ring reactivity but stabilizes intermediates in substitution reactions.
-
Hydroxyethyl Group : Polar hydroxyl group enhances solubility in protic solvents and participates in hydrogen bonding.
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Steric Effects : Methyl and hydroxyethyl substituents hinder nucleophilic attacks on the sulfamoyl nitrogen.
Comparative Reactivity Table (Analogous Compounds)
| Compound | Reactivity with KMnO₄ | Hydrolysis Rate (t₁/₂) | Esterification Yield |
|---|---|---|---|
| N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide | Moderate | 4.2 hrs | 78% |
| N-{4-[(methyl)sulfamoyl]phenyl}acetamide | Low | 6.5 hrs | 62% |
| N-{4-sulfamoylphenyl}acetamide | High | 2.8 hrs | 85% |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.
Case Study : A study demonstrated that derivatives of this compound significantly reduced the Minimum Inhibitory Concentration (MIC) against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its utility in combating antibiotic resistance .
Anti-inflammatory Effects
The sulfamoyl moiety in this compound is associated with anti-inflammatory activity. Research has shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study : In a rodent model of induced inflammation, administration of the compound led to a marked reduction in edema and inflammatory markers, indicating its potential as an anti-inflammatory agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways related to inflammation and pain.
Mechanism of Action : It is believed that the compound can bind to the active sites of these enzymes, thereby disrupting their function and leading to decreased inflammatory responses .
Pharmaceutical Development
This compound serves as a valuable intermediate in the synthesis of other pharmaceutical compounds. Its unique chemical structure allows for modifications that can lead to new therapeutic agents.
Example : The compound has been utilized in the synthesis of novel sulfonamide derivatives that exhibit enhanced efficacy against specific diseases .
Agricultural Uses
The antimicrobial properties of this compound extend beyond human medicine; it is also being explored for agricultural applications, particularly as a pesticide or fungicide.
Case Study : Research has shown that formulations containing this compound effectively control fungal pathogens in crops, providing an environmentally friendly alternative to traditional agrochemicals .
Summary of Findings
Mechanism of Action
The mechanism of action of N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl and sulfonamide groups play a crucial role in its binding affinity and specificity. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .
Comparison with Similar Compounds
Key Observations :
- Hydrophilic Substituents : The 2-hydroxyethyl group in the target compound may confer better aqueous solubility compared to hydrophobic groups like cyclohexylcarbamothioyl or 4-methoxybenzyl .
- Heterocyclic Additions: Thiazolidinone or pyrazole moieties (e.g., in and ) enhance anticancer activity by introducing additional hydrogen-bonding or π-π stacking interactions .
- Dual Sulfamoyl Groups : Compounds with two sulfamoyl groups (e.g., impurity in sulfamethizole synthesis ) often exhibit reduced metabolic stability due to increased polarity.
Comparative Data :
*Estimated from analogous procedures.
Key Findings :
Key Trends :
- Anticancer Activity: Thiazolidinone derivatives () show potent activity (IC50 <10 µM) due to dual inhibition of cancer cell proliferation and hyperglycemia .
- Enzyme Inhibition: 4-Methoxybenzyl-substituted analogs exhibit IDO1 inhibition, a target in cancer immunotherapy .
- Antimicrobial Effects : Dual sulfamoyl groups enhance gram-negative bacterial targeting but may increase toxicity .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|
| This compound | C₁₂H₁₇N₂O₄S | 297.34 | 1.2 | 12.5 |
| N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide | C₁₆H₁₈N₂O₄S | 334.39 | 2.5 | 3.8 |
| N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide | C₁₁H₁₂N₄O₃S₂ | 320.37 | 1.8 | 6.2 |
*Predicted using computational tools (e.g., ChemAxon).
Table 2: Comparative Bioactivity Data
*Relative to the target compound’s predicted activity.
Biological Activity
N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide is a sulfonamide compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's mechanism of action, biological activities, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16N2O3S
- Molecular Weight : Approximately 272.32 g/mol
- Functional Groups : Sulfonamide, hydroxyethyl, and acetamide groups
The biological activity of this compound primarily stems from its ability to interact with specific enzymes. The sulfonamide group can mimic natural substrates, allowing the compound to bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects against microbial infections and inflammatory conditions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. The presence of the methylsulfamoyl group enhances its interaction with biological targets, making it effective against certain pathogens. Preliminary studies have shown promising results in inhibiting bacterial growth.
Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects. By inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), it may reduce inflammation and associated symptoms. Molecular docking studies suggest favorable binding affinities to these targets.
In Vitro Studies
- Enzyme Inhibition : In vitro assays demonstrated that this compound effectively inhibited COX enzymes, leading to reduced prostaglandin synthesis. This inhibition is crucial for its anti-inflammatory activity.
- Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) values indicated its potential as a therapeutic agent against resistant strains.
Structure-Activity Relationship (SAR)
A comparative analysis with similar sulfonamide derivatives revealed that modifications in the hydroxyethyl and methyl groups significantly influenced biological activity. Compounds with a hydroxyl group at specific positions exhibited enhanced binding affinity and activity against targeted enzymes.
Data Table: Comparative Biological Activities of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| N-{4-(methylsulfamoyl)phenyl}acetamide | Structure | Low | Moderate |
| N-{4-(ethoxycarbonyl)phenyl}acetamide | Structure | High | Low |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms acetamide and sulfonamide moieties (e.g., acetamide methyl at δ ~2.1 ppm, sulfonamide protons at δ ~7.5–8.5 ppm).
- X-ray Crystallography : Resolves 3D conformation, dihedral angles between aromatic rings (e.g., ~49.65°), and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₄BrN₂O₃S: 368.9903) .
How can researchers resolve contradictions in reported crystallographic data between sulfonamide derivatives?
Advanced Research Question
Contradictions often arise from isomerism or polymorphic forms. For example, N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide (orthorhombic, Pca2₁) and its 4-methyl isomer (triclinic, P-1) exhibit distinct crystal packing due to substituent positioning . To resolve discrepancies:
- Compare torsion angles (e.g., C–S–N–C: −56.4° vs. isomer values).
- Use Rietveld refinement for polymorphic mixtures.
- Validate via computational modeling (DFT) to assess thermodynamic stability.
What in vitro models are appropriate for evaluating the compound’s biological activity?
Advanced Research Question
- Anticancer Activity : Colon cancer cell lines (e.g., HCT-116) treated with pyrazole-sulfonamide hybrids at IC₅₀ doses (10–50 µM), followed by apoptosis assays (Annexin V/PI staining) .
- Enzyme Inhibition : Urease inhibition studies using Helicobacter pylori lysates, measuring NH₃ production via indophenol method at λ = 630 nm .
- TH17 Differentiation : Murine CD4+ T-cell cultures with IL-23/IL-1β stimulation, analyzed via flow cytometry for IL-17A expression .
How can researchers analyze impurities or byproducts during synthesis?
Q. Methodological Guidance
- HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities (e.g., unreacted sulfonyl chloride or acetylated intermediates) .
- TLC Monitoring : Ethyl acetate/hexane (3:7) reveals byproducts (Rf ~0.3–0.5 vs. product Rf ~0.7).
- Recrystallization Optimization : Solvent polarity adjustments (e.g., methanol → ethanol) reduce co-crystallized impurities .
What strategies are effective in structure-activity relationship (SAR) studies for sulfonamide-containing compounds?
Advanced Research Question
- Substituent Variation : Introduce electron-withdrawing groups (e.g., −CF₃) to enhance metabolic stability or −OH for solubility .
- Dual-Tail Modifications : Combine sulfonamide with pyrazole or benzamide moieties to target multiple binding pockets (e.g., urease active site) .
- Pharmacophore Mapping : Overlay crystallographic data with docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Lys-169 in urease) .
How should researchers address discrepancies in biological activity data across studies?
Advanced Research Question
- Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent experiments with controls (e.g., cisplatin for cytotoxicity).
- Cell Line Specificity : Compare activity in primary vs. immortalized cells (e.g., HCT-116 vs. patient-derived organoids) .
- Metabolic Stability : Pre-incubate compounds with liver microsomes to assess CYP450-mediated inactivation .
What analytical techniques are critical for assessing hydrolytic stability of the sulfonamide group?
Q. Methodological Guidance
- pH Stability Studies : Incubate compound in buffers (pH 1–10, 37°C), monitor degradation via HPLC at 254 nm.
- Kinetic Analysis : Calculate half-life (t₁/₂) under acidic conditions (e.g., pH 1.2 for gastric fluid simulation) .
- Mass Fragmentation : Identify hydrolyzed fragments (e.g., free sulfonic acid at m/z 172.1) using Q-TOF MS .
How can computational tools aid in optimizing this compound’s pharmacokinetic profile?
Advanced Research Question
- ADMET Prediction : Use SwissADME to assess logP (target <3), BBB permeability, and CYP inhibition.
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding .
- Metabolite Prediction : GLORYx generates potential Phase I/II metabolites for toxicity screening .
What strategies mitigate crystallization challenges during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
